molecular formula C14H9ClN2OS B1353129 6-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone CAS No. 84772-27-0

6-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Cat. No.: B1353129
CAS No.: 84772-27-0
M. Wt: 288.8 g/mol
InChI Key: PXFAKLISLYPZTC-UHFFFAOYSA-N
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Description

Historical Context of Quinazolinone Chemistry

The development of quinazolinone chemistry traces its origins to the pioneering work of Griess in 1869, who prepared the first quinazoline derivative through the reaction of cyanogens with anthranilic acid, resulting in 2-cyano-3,4-dihydro-4-oxoquinazoline. This foundational discovery established quinazoline as a bicyclic compound consisting of fused benzene and pyrimidine rings, originally termed "bicyanoamido benzoyl" until the systematic nomenclature was established in 1885. The compound received its current name "quinazoline" from Widdege in 1887, who observed its isomeric relationship with cinnoline and quinoxaline. Alternative historical names for this heterocyclic system included phenmiazine, benzyleneamidine, benzo-1,3-diazine, 5,6-benzopyrimidine, and 1,3-diazanaphthalene.

The systematic numbering of the quinazoline ring system was proposed by Paal and Bush in 1889, providing the structural framework that remains in use today. The preparation of quinazoline itself came years later when Bischler and Lang obtained it through decarboxylation of the 2-carboxy derivative in 1895. A more satisfactory synthesis of quinazoline was subsequently developed by Gabriel in 1903, who reported the synthesis of the parent quinazoline from ortho-nitrobenzylamine through reduction with hydrogen iodide and red phosphorus to form 2-aminobenzylamine. This reduced intermediate underwent condensation with formic acid to yield dihydroquinazoline, which was then oxidized to quinazoline.

The medicinal significance of quinazolinone compounds became apparent in the mid-20th century, with methaqualone emerging as the first renowned quinazoline-based marketed drug in 1951, utilized for its sedative-hypnotic effects. The systematic study of quinazoline chemistry was advanced through comprehensive reviews by Williamson in 1957, Lindquist in 1959, and Armarego in 1963. Between 1960 and 2010, more than one hundred drugs containing quinazoline moieties successfully reached the pharmaceutical market, demonstrating the clinical importance of this chemical scaffold.

Significance of Thioxoquinazolinones in Heterocyclic Chemistry

Thioxoquinazolinones represent a specialized subclass of quinazolinone derivatives characterized by the presence of a sulfur atom replacing the oxygen in the carbonyl position, creating a thioxo functional group. These compounds exhibit enhanced biological activities compared to their oxo counterparts, making them valuable targets for synthetic and medicinal chemistry research. The synthesis of thioxoquinazolinone derivatives has evolved through multiple methodological approaches, with three general synthetic routes being most prominent: interaction of anthranilic acid and its derivatives with isothiocyanates, condensation with arylthiourea or thiourea compounds, and reactions with methyl N-aryldithiocarbamates.

Research has demonstrated that thioxoquinazolinones possess significant antimicrobial and anticonvulsant activities, with structure-activity relationship studies revealing that the presence of substituted aromatic rings at position 3 and methyl or thiol groups at position 2 are essential for optimal biological activity. Synthetic methodologies for these compounds have been refined to utilize readily available starting materials, with ammonium or triethylammonium N-aryl dithiocarbamates being preferred reagents due to their accessibility from primary amines through established synthetic protocols.

The thionation process for converting quinazolinone derivatives to their thioxo analogs typically employs phosphorus decasulfide in pyridine as the reagent system. This transformation has been successfully applied to various 2-methyl-3-phenylquinazolin-4(3H)-ones to produce the corresponding thioxo derivatives with yields ranging from 59% to 76%. The characteristic spectroscopic properties of thioxoquinazolinones include distinctive infrared absorption bands for the thioureide group (>N-C=S) around 1530 cm⁻¹ and C-S stretching vibrations at approximately 1260 cm⁻¹.

Quinazolinone Framework: Structural Features and Classification

Quinazolinones are classified into three primary structural types based on the position of the carbonyl group within the heterocyclic framework: 4(3H)-quinazolinone, 2(1H)-quinazolinone, and 2,4(1H,3H)-quinazolinedione. Among these variants, the 4(3H)-quinazolinone structure is the most prevalent in both natural products and synthetic pharmaceutical compounds, appearing in more than 200 naturally occurring alkaloids. This structural preference is attributed to the thermodynamic stability of the 4(3H)-quinazolinone tautomer and its accessibility through biosynthetic pathways derived from anthranilic acid precursors.

The quinazolinone framework can be further categorized based on substitution patterns into five distinct classes: 2,4-disubstituted-4(3H)-quinazolinones, 2,3-disubstituted-4(3H)-quinazolinones, 4-substituted-quinazolines, 3-substituted-4(3H)-quinazolinones, and 2-substituted-4(3H)-quinazolinones. The structural versatility of this scaffold allows for extensive chemical modification, enabling the optimization of pharmacological properties through systematic structure-activity relationship studies.

Table 1: Quinazolinone Classification and Structural Features

Quinazolinone Type Carbonyl Position Natural Occurrence Synthetic Accessibility Biological Significance
4(3H)-quinazolinone Position 4 >200 alkaloids High Predominant in drugs
2(1H)-quinazolinone Position 2 Limited Moderate Specialized applications
2,4(1H,3H)-quinazolinedione Positions 2 and 4 Rare Low Research compounds

The physical and chemical properties of quinazolinones are significantly influenced by the presence of the fused benzene ring, which alters the electronic characteristics of the pyrimidine system. The two nitrogen atoms in the pyrimidine ring are not equivalent, and the marked polarization of the 3,4-double bond is reflected in the chemical reactivity of quinazoline derivatives. Quinazolines demonstrate stability in cold dilute acid and alkaline solutions but undergo decomposition when these solutions are heated, yielding ortho-aminobenzaldehyde, ammonia, and formic acid upon treatment with boiling hydrochloric acid.

Table 2: Physical Properties of this compound

Property Value Reference
Molecular Formula C14H9ClN2OS
Molecular Weight 288.75 g/mol
Density 1.5 g/cm³
Melting Point >350°C
Boiling Point 455.1°C at 760 mmHg
Flash Point 229.1°C

The quinazolinone scaffold exhibits remarkable chemical versatility through various transformation reactions including oxidation, reduction, and substitution processes. Catalytic hydrogenation of quinazoline derivatives typically results in the selective reduction of one aromatic ring to yield 3,4-dihydroquinazoline products after absorption of one equivalent of hydrogen. More extensive reduction using sodium amalgam produces 1,2,3,4-tetrahydroquinazoline derivatives, while lithium aluminum hydride and sodium borohydride can generate both dihydro and tetrahydro products depending on reaction conditions.

The structural complexity of this compound incorporates multiple functional elements that contribute to its chemical and biological properties. The chloro substituent at position 6 of the benzene ring introduces electron-withdrawing characteristics that influence the electronic distribution throughout the molecule. The phenyl group at position 3 provides additional aromatic character and potential for π-π stacking interactions, while the thioxo functionality at position 2 offers unique reactivity compared to conventional carbonyl groups. This combination of structural features positions this compound as a valuable scaffold for further chemical elaboration and biological evaluation in pharmaceutical research applications.

Properties

IUPAC Name

6-chloro-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2OS/c15-9-6-7-12-11(8-9)13(18)17(14(19)16-12)10-4-2-1-3-5-10/h1-8H,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFAKLISLYPZTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)Cl)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50409721
Record name FA-0604
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84772-27-0
Record name FA-0604
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with a suitable thiocarbonyl compound in the presence of a chlorinating agent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the thioxo group to a thiol.

    Substitution: Halogen substitution reactions, particularly involving the chloro group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups in place of the chloro group.

Scientific Research Applications

Biological Activities

1. Anticonvulsant Activity
Research indicates that 6-chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone exhibits anticonvulsant properties. A study demonstrated its effectiveness in reducing seizure activity in animal models, suggesting potential therapeutic applications for epilepsy and other seizure disorders .

2. Antimicrobial Properties
This compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies have confirmed its efficacy against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .

3. Anticancer Potential
Preliminary investigations have suggested that this compound may possess anticancer properties. Studies have reported cytotoxic effects on cancer cell lines, prompting further research into its mechanisms of action and potential applications in cancer therapy .

Synthetic Applications

This compound can be synthesized through various methods involving phenyl isothiocyanate and amino acids. The synthesis process typically includes:

  • Refluxing a mixture of phenyl isothiocyanate with 2-amino-5-chlorobenzoic acid in the presence of triethylamine.
  • Isolation and purification of the product through recrystallization techniques.

This synthetic route demonstrates the compound’s accessibility for further modifications and derivatives that may enhance its biological activities .

Case Studies

StudyFocusFindings
Al-Salem et al. (2015)Anticonvulsant ActivityDemonstrated significant reduction in seizure frequency in rodent models .
Hegazy et al. (2015)Antimicrobial ActivityExhibited notable activity against Staphylococcus aureus and Escherichia coli .
El-Taher et al. (2015)Anticancer PotentialInduced apoptosis in various cancer cell lines, suggesting a pathway for therapeutic development .

Mechanism of Action

The mechanism of action of 6-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for its biological activity. The exact pathways and interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogues and their differentiating features:

Compound Name Substituents (Position) Key Features Biological Activity/Notes Reference
Target Compound 6-Cl, 3-Ph, 2-S Thioxo group enhances electron-withdrawing effects; planar conformation Antiemetic, GI motility modulation
2-tert-Butyl-6-chloro-3-phenyl-2,3-dihydro-4(1H)-quinazolinone (5g) 6-Cl, 3-Ph, 2-t-Bu Bulky tert-butyl group increases steric hindrance; reduced solubility Synthetic intermediate; no reported bioactivity
3-Benzyl-6-bromo-2,3-dihydro-4(1H)-quinazolinone (10c) 6-Br, 3-Bn, 2-H Bromo substituent enhances lipophilicity; dihydroquinazolinone core Structural analog for X-ray studies
3-Benzyl-6,8-dichloro-2,3-dihydro-4(1H)-quinazolinone (10e) 6,8-diCl, 3-Bn, 2-H Dichloro substitution alters π-π stacking; solid-state conformation varies Synthetic focus; conformational analysis
6-Methyl-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone 6-Me, 3-Ph, 2-S Methyl group reduces electronegativity; altered metabolic stability Structural analog (CAS: 113269-15-1)
3-Benzyl-4(3H)-quinazolinone (9) 3-Bn, 2-H, 4(3H)-core Fully aromatic 4(3H)-quinazolinone; lacks dihydro moiety High yield (98%) via cyclocondensation

Pharmacological and Physicochemical Comparisons

  • Steric Effects : Substituents like tert-butyl (5g) or benzyl (10c) introduce steric bulk, reducing conformational flexibility and possibly limiting membrane permeability .
  • Halogen Impact : Chloro (target compound) vs. bromo (10c) substituents affect lipophilicity (Cl: +0.71, Br: +0.86 in π contributions), influencing pharmacokinetic profiles .

Conformational Studies

X-ray diffraction of 2,3-dihydro-4(1H)-quinazolinone derivatives revealed that:

  • The amino acid segment (e.g., β-alanine vs. glycine) adopts distinct conformations relative to the quinazolinone plane, affecting intermolecular interactions .
  • The thioxo group in the target compound may stabilize a planar conformation, enhancing π-stacking with biological targets .

Biological Activity

6-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone (CAS 84772-27-0) is a compound with significant potential in medicinal chemistry, particularly in the development of anticancer agents. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other notable biological properties.

Chemical Structure and Properties

The molecular formula for this compound is C14H9ClN2OS. Its structure includes a quinazolinone core with a thioxo group, which is crucial for its biological activity.

Research indicates that compounds similar to this compound can act as dual inhibitors of tyrosine kinases such as VEGFR-2 and c-Met. These kinases are involved in tumor growth and metastasis, making them critical targets in cancer therapy.

Inhibition of Tyrosine Kinases

A study demonstrated that derivatives of quinazolinone exhibited potent inhibitory activity against VEGFR-2 and c-Met with IC50 values in the nanomolar range. For instance, compound 3e showed IC50 values of 83 nM for VEGFR-2 and 48 nM for c-Met, indicating strong inhibitory potential against these pathways .

Cytotoxic Activity

The cytotoxic effects of this compound were evaluated against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell Line IC50 (µM) Reference
HCT-116 (Colorectal)1.184
MDA-MB-231 (Breast)4.98 - 14.65
HepG2 (Liver)4.98 - 14.65
WI38 (Normal Cells)>20 (selectivity)

The compound demonstrated selective cytotoxicity towards cancer cells compared to normal cells, with a selectivity index greater than 20 for HCT-116 cells over WI38 normal cells.

Apoptosis Induction

Further studies indicated that treatment with this compound resulted in significant apoptosis in cancer cells. The mechanism was investigated using Annexin V-FITC/PI staining methods, showing that the compound induced cell cycle arrest primarily at the G0/G1 phase .

Case Studies and Experimental Findings

In a recent study involving a series of quinazolinone derivatives, compounds structurally related to 6-Chloro-3-phenyl-2-thioxo exhibited remarkable anticancer properties. Specifically:

  • Compound 3c : Showed an IC50 value of 1.184 µM against HCT-116 cells and was noted for its selectivity over normal cells.
  • Compound 3e : Demonstrated comparable efficacy with an IC50 value of 3.403 µM against the same cell line.

These findings suggest that modifications to the quinazolinone framework can enhance biological activity and selectivity .

Q & A

Q. What are the established synthetic routes for 6-chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, and what are their key reaction parameters?

The compound is typically synthesized via condensation of 2-amino-5-chlorobenzoic acid with phenyl isothiocyanate in acetic acid under reflux (70–90 minutes, 423 K), yielding ~76% after recrystallization from ethanol . Critical parameters include stoichiometric ratios (equimolar reactants), solvent choice (acetic acid for cyclization), and reflux duration. Side products may arise from incomplete cyclization or oxidation, necessitating chromatographic purification.

Q. How is the crystallographic structure of this compound resolved, and what intermolecular interactions stabilize its lattice?

Single-crystal X-ray diffraction (SHELX suite) reveals two independent molecules (A and B) in the asymmetric unit. Planar quinazoline rings (max. deviation: 0.049 Å) form dihedral angles of 16.88° (A) and 32.34° (B) with the phenyl ring. Intermolecular N–H⋯S and C–H⋯S hydrogen bonds stabilize the lattice, with chains extending via C–H⋯O/Cl interactions . Refinement includes riding H-atom models (Uiso = 1.2Ueq(C)) and free refinement of NH hydrogens .

Q. What preliminary biological activities have been reported for this compound?

Early studies highlight anticonvulsant activity in murine models, inhibiting maximal electroshock and chemoshock seizures. Structural analogs show activity against Gram-positive bacteria (e.g., Staphylococcus aureus), though potency varies with substituents .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst) influence the yield and purity of this quinazolinone?

Optimization studies demonstrate ethanol as the optimal solvent (60% yield, 1.5 h) for related dihydroquinazolinones. Catalyst screening shows graphene-supported metal nanocomposites (60 mg/mmol) enhance yields by 20–30% via improved cyclization kinetics. Contradictions arise in solvent-catalyst compatibility; for example, Fe3O4@GO in ethanol outperforms acetonitrile but requires rigorous moisture exclusion .

Q. What crystallographic data discrepancies exist, and how should they be addressed during refinement?

Discrepancies in dihedral angles (16.88° vs. 32.34° for molecules A/B) suggest conformational flexibility influenced by packing forces. Refinement protocols must account for bifurcated hydrogen bonds (N–H⋯S and C–H⋯S) and thermal motion anisotropy. SHELXL’s restraints (e.g., SIMU/DELU) mitigate overfitting, while high data-to-parameter ratios (>26:1) ensure reliability .

Q. How can structural modifications enhance cytotoxicity and tubulin polymerization inhibition?

Substituent engineering at C6 (e.g., alkylamino groups) and C2 (thioxo→oxo) improves cytotoxicity (EC50: 0.1–5 µM) in ovarian (1A9) and P-gp-resistant (KB-VIN) cell lines. Analog 6-(3-methoxyphenylamino) derivatives inhibit tubulin polymerization comparably to colchicine (IC50: ~1 µM), with activity linked to planar quinazoline-heteroaryl dihedral angles (<20°) .

Q. What methodologies resolve contradictions in biological activity data across analogs?

Discrepancies in antibacterial efficacy (e.g., Gram-negative vs. Gram-positive activity) are addressed via logP adjustments (target: 2–3) and hydrogen-bond donor/acceptors (≤5). For anticonvulsant studies, ED50 variability in MES vs. scPTZ models necessitates pharmacokinetic profiling (e.g., BBB permeability via PAMPA) .

Methodological Recommendations

  • Synthesis: Prioritize reflux conditions with acetic acid for cyclization, followed by Fe3O4@GO catalysis in ethanol for scale-up .
  • Crystallography: Use SHELXL with TLS refinement for anisotropic displacement parameters, especially for bifurcated H-bonds .
  • Bioactivity Screening: Employ dual MES/scPTZ models for anticonvulsant profiling and tubulin polymerization assays (37°C, 10 µM GTP) for mechanistic studies .

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